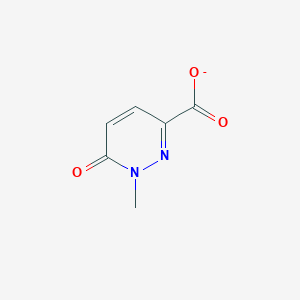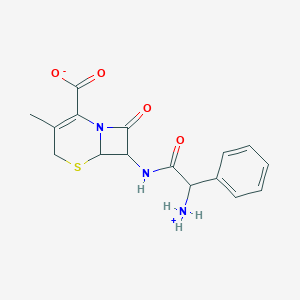
Gardimycin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Actagardin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lantibiotic synthesis and post-translational modifications.
Biology: Actagardin’s antibacterial activity makes it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.
Wirkmechanismus
Gardimycin, also known as Actagardine or Actagardin, is a tetracyclic peptide lantibiotic . It was discovered in 1975 by Lepetit S.p.A and is produced by a strain of Actinoplanes garbadinensis .
Target of Action
This compound primarily targets the cell wall of bacteria . It has shown interesting in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae .
Mode of Action
The mechanism of action of this compound involves the inhibition of the synthesis of the cell wall . This interference with cell-wall synthesis is the key to its antibacterial activity .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a critical component of the bacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
It is known that this compound is very effective in vivo in protecting mice infected with streptococcus hemolyticus . It also shows some chemotherapeutic activity when given rectally .
Result of Action
The result of this compound’s action is the death of the bacteria . By inhibiting the synthesis of the cell wall, this compound causes the bacteria to become structurally compromised, leading to their death .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors such as pH and the presence of serum . For instance, the minimal inhibitory concentration (MIC) values were determined by adding increasing concentrations of bovine serum to the test media . The influence of the pH of the medium on the MIC was also evaluated .
Safety and Hazards
Zukünftige Richtungen
The untapped potential of actinobacterial lanthipeptides like Actagardin as therapeutic agents is being explored . Some members show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .
Biochemische Analyse
Biochemical Properties
Gardimycin is known to interact with various biomolecules, primarily those involved in cell wall synthesis . It specifically inhibits cell wall synthesis and induces accumulation of uridine 5’-diphosphate-N-acetylmur-amylpentapeptide in whole cells of Bacillus subtilis . This interaction with enzymes and proteins involved in cell wall synthesis is a key aspect of this compound’s biochemical activity .
Cellular Effects
This compound has a significant impact on various types of cells, particularly Gram-positive bacteria . It inhibits their growth by interfering with cell-wall synthesis . This interference affects cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of peptidoglycan synthesis, preferentially targeting gram-negative bacteria . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan synthesis . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the vicinity of the bacterial cell wall where peptidoglycan synthesis occurs .
Vorbereitungsmethoden
Actagardin is synthesized by the actinomycete Actinoplanes garbadinensis ATCC 31049 . The lantibiotic comprises nineteen amino acids and features three intertwined C-terminal methyllanthionine-bridged rings and an N-terminal lanthionine-bridged ring . The production involves ribosomal synthesis followed by enzyme-mediated post-translational modifications . Industrial production methods typically involve fermentation processes using the producing microorganism, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Actagardin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioether bridges in the compound, potentially altering its activity.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.
Substitution: Site-directed mutagenesis has been used to create variants of actagardin by substituting specific amino acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Vergleich Mit ähnlichen Verbindungen
Actagardin is part of the lantibiotic family, which includes other compounds such as nisin, subtilin, and mersacidin . Compared to these lantibiotics, actagardin is unique due to its specific amino acid sequence and the presence of multiple thioether-bridged rings . This structural uniqueness contributes to its distinct antibacterial spectrum and potency .
Similar Compounds
Nisin: Another lantibiotic with a similar mode of action but different amino acid composition.
Subtilin: A lantibiotic produced by Bacillus subtilis, known for its strong antibacterial activity.
Mersacidin: A lantibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKVNVCUPIOMG-HWWYPGLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H132N20O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207893 | |
| Record name | Gardimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1754.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59165-34-3 | |
| Record name | Gardimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















